molecular formula C36H66Cl2K3O4P3Pd B14072597 Dichloropalladium,tricyclohexylphosphane

Dichloropalladium,tricyclohexylphosphane

Cat. No.: B14072597
M. Wt: 950.4 g/mol
InChI Key: DMVVFYRSWJABLQ-UHFFFAOYSA-I
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Description

Dichloropalladium,tricyclohexylphosphane, also known as bis(tricyclohexylphosphine)palladium(II) dichloride, is a widely used organometallic compound. It is commonly employed as a catalyst in various carbon-carbon and carbon-heteroatom bond-forming reactions. This compound is characterized by its yellow powder form and its moderate solubility in dichloromethane and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloropalladium,tricyclohexylphosphane is typically synthesized by reacting tricyclohexylphosphine with palladium chloride. The reaction is carried out by refluxing the mixture in acetone for several hours. After the reaction is complete, the solid product is filtered and dried .

Industrial Production Methods

In industrial settings, the preparation of this compound follows a similar procedure but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified and packaged for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Dichloropalladium,tricyclohexylphosphane undergoes several types of reactions, including:

    Oxidation: This compound can participate in oxidation reactions, often facilitated by the presence of oxygen or other oxidizing agents.

    Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents such as hydrogen or hydrides.

    Substitution: Substitution reactions are common, where ligands in the compound are replaced by other ligands under specific conditions[][3].

Common Reagents and Conditions

Common reagents used in reactions involving this compound include halides, alkynes, and various organic substrates. The reactions are often carried out under inert atmospheres to prevent unwanted side reactions[3][3].

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki coupling reactions, the major products are biaryl compounds[3][3].

Mechanism of Action

The mechanism of action of dichloropalladium,tricyclohexylphosphane involves the coordination of tricyclohexylphosphine ligands with the palladium atom. This coordination facilitates the formation of organometallic complexes, which are crucial intermediates in various catalytic processes. The compound’s effectiveness as a catalyst is attributed to its ability to stabilize reactive intermediates and facilitate bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichloropalladium,tricyclohexylphosphane is unique due to its specific ligand coordination, which provides distinct steric and electronic properties. These properties make it particularly effective in certain catalytic reactions, such as the Suzuki coupling, where it often outperforms other palladium complexes .

Properties

Molecular Formula

C36H66Cl2K3O4P3Pd

Molecular Weight

950.4 g/mol

IUPAC Name

tripotassium;dichloropalladium;tricyclohexylphosphane;phosphate

InChI

InChI=1S/2C18H33P.2ClH.3K.H3O4P.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;1-5(2,3)4;/h2*16-18H,1-15H2;2*1H;;;;(H3,1,2,3,4);/q;;;;3*+1;;+2/p-5

InChI Key

DMVVFYRSWJABLQ-UHFFFAOYSA-I

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[O-]P(=O)([O-])[O-].Cl[Pd]Cl.[K+].[K+].[K+]

Origin of Product

United States

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